

Derivatization of the morpholine ring for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-2-Aminomethyl-4-Boc-morpholine
Cat. No.:	B1332696

[Get Quote](#)

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung des Morphinrings für Struktur-Aktivitäts-Beziehungsstudien (SAR)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung des Morphinrings, einem entscheidenden Schritt in der modernen medizinischen Chemie zur Durchführung von Struktur-Aktivitäts-Beziehungsstudien (SAR). Als privilegierte Struktur in der Arzneimittelentwicklung bietet der Morphinring zahlreiche Möglichkeiten zur Funktionalisierung, die es Wissenschaftlern ermöglichen, die pharmakokinetischen und pharmakodynamischen Profile von Leitverbindungen systematisch zu optimieren.^{[1][2][3]} Dieser Leitfaden erläutert die strategische Logik hinter den wichtigsten Derivatisierungsansätzen am Stickstoff- und an den Kohlenstoffatomen des Rings, liefert validierte, schrittweise Protokolle für Schlüsselreaktionen und präsentiert quantitative SAR-Daten, um die Auswirkungen dieser Modifikationen zu veranschaulichen.

Einleitung: Die zentrale Rolle des Morphinrings in der medizinischen Chemie

Der Morpholinring, ein sechsgliedriger Heterozyklus, der sowohl ein Stickstoff- als auch ein Sauerstoffatom enthält, ist ein allgegenwärtiges Strukturelement in einer Vielzahl von zugelassenen und experimentellen Medikamenten.^{[2][4]} Seine Beliebtheit beruht auf seinen vorteilhaften physikochemischen Eigenschaften: Der Morpholin-Sauerstoff kann als Wasserstoffbrückenakzeptor fungieren, während der gesamte Ring die wässrige Löslichkeit verbessern und als metabolisch stabiler Ersatz für anfälliger Ringe dienen kann.^[5] Die Fähigkeit, die Potenz eines Moleküls durch molekulare Wechselwirkungen mit dem Zielprotein (z. B. Kinasen) zu verbessern oder die pharmakokinetischen Eigenschaften zu modulieren, hat medizinische Chemiker dazu veranlasst, diesen Baustein in verschiedene Leitverbindungen zu integrieren.^{[1][3]}

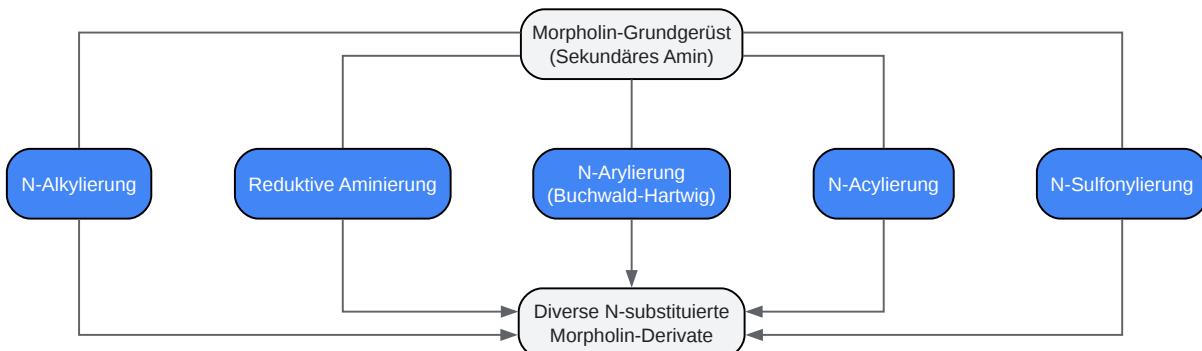
Struktur-Aktivitäts-Beziehungsstudien (SAR) sind das Herzstück der Optimierung von Leitverbindungen. Durch die systematische Modifikation einer Molekülstruktur und die anschließende Messung der biologischen Aktivität können Forscher wichtige Pharmakophore identifizieren und die Interaktionen mit dem biologischen Ziel auf molekularer Ebene verstehen.^[4] Die Derivatisierung des Morpholinrings ist ein leistungsstarkes Werkzeug in diesem Prozess, das es ermöglicht, Parameter wie Lipophilie, Polarität, Größe und Konformation präzise anzupassen, um die Wirksamkeit, Selektivität und das ADME-Profil (Absorption, Verteilung, Metabolismus, Exkretion) zu verbessern.

Dieser Leitfaden ist in drei Hauptteile gegliedert:

- Teil 1 & 2 beschreiben detaillierte Protokolle für die Funktionalisierung am Stickstoffatom (N-Funktionalisierung) und an den Kohlenstoffatomen (C-Funktionalisierung) des Morpholinrings.
- Teil 3 präsentiert Fallstudien zur SAR-Analyse mit quantitativen Daten, um die Auswirkungen spezifischer Derivatisierungen auf die biologische Aktivität zu demonstrieren.

Teil 1: Derivatisierung am Stickstoffatom (N-Funktionalisierung)

Das sekundäre Amin (N-H) des Morpholinrings ist der reaktivste und am häufigsten modifizierte Punkt. Die Funktionalisierung an dieser Position ermöglicht die Einführung einer Vielzahl von Substituenten, die direkt mit der Umgebung des biologischen Ziels interagieren oder die physikochemischen Eigenschaften des gesamten Moleküls erheblich verändern können.



[Click to download full resolution via product page](#)

Abbildung 1: Schematischer Arbeitsablauf der N-Funktionalisierungsstrategien.

Protokoll 1.1: N-Alkylierung mittels Alkylhalogeniden

Die N-Alkylierung ist eine der fundamentalsten Methoden zur Einführung von Alkylgruppen. Die Reaktion verläuft typischerweise über einen SN₂-Mechanismus, bei dem das Stickstoffatom des Morphins als Nukleophil das elektrophile Kohlenstoffatom des Alkylhalogenids angreift.

Kausalität der experimentellen Entscheidungen:

- Base (K_2CO_3): Kaliumcarbonat wird als milde, heterogene Base verwendet, um das während der Reaktion gebildete Halogenwasserstoffsäure-Salz zu neutralisieren und das Morphin-Nukleophil zu regenerieren. Es ist leicht zu entfernen (durch Filtration) und vermeidet die Komplikationen stärkerer, löslicher Basen.
- Lösungsmittel (Acetonitril): Acetonitril (CH_3CN) ist ein polares aprotisches Lösungsmittel, das die Reaktanden gut löst und SN₂-Reaktionen begünstigt, ohne mit den Reaktanden zu konkurrieren. Seine relativ hohe Siedetemperatur ermöglicht die Durchführung der Reaktion bei erhöhter Temperatur, um die Reaktionsgeschwindigkeit zu erhöhen.

Experimentelles Protokoll: Synthese von N-Benzylmorpholin

- Materialien:

- Morpholin
- Benzylbromid
- Kaliumcarbonat (K_2CO_3), wasserfrei
- Acetonitril (CH_3CN), wasserfrei
- Rundkolben, Magnetrührer, Rückflusskühler, Heizmantel
- Verfahren:
 - In einem trockenen 250-ml-Rundkolben eine Suspension aus wasserfreiem Kaliumcarbonat (2,5 Äquivalente) in wasserfreiem Acetonitril (ca. 100 ml) vorlegen.
 - Morpholin (1,0 Äquivalent) unter Rühren zur Suspension geben.
 - Benzylbromid (1,1 Äquivalente) langsam bei Raumtemperatur zur gerührten Mischung tropfen.
 - Die Reaktionsmischung zum Rückfluss erhitzen (ca. 82 °C) und den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.
 - Nach vollständigem Umsatz (typischerweise 4-6 Stunden) die Mischung auf Raumtemperatur abkühlen lassen.
 - Das feste Kaliumcarbonat durch Filtration abtrennen und mit einer kleinen Menge Acetonitril waschen.
 - Das Lösungsmittel aus dem Filtrat unter reduziertem Druck am Rotationsverdampfer entfernen.
 - Der verbleibende Rückstand wird durch Säulenchromatographie (Kieselgel, typischerweise ein Gradient aus Hexan/Ethylacetat) aufgereinigt, um reines N-Benzylmorpholin zu erhalten.

Protokoll 1.2: Reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen, insbesondere wenn das Alkylierungsmittel ein Aldehyd oder Keton ist. Die Reaktion verläuft in zwei Schritten: Zuerst bildet sich ein Iminium-Ion (oder Enamin), das dann *in situ* von einem milden Reduktionsmittel reduziert wird.

Kausalität der experimentellen Entscheidungen:

- Reduktionsmittel ($\text{NaBH}(\text{OAc})_3$): Natriumtriacetoxyborhydrid ist ein mildes und selektives Reduktionsmittel, das Iminium-Ionen viel schneller als die Ausgangscarbonylverbindungen reduziert. Dies minimiert die Nebenreaktion der Reduktion des Aldehyds/Ketons zum Alkohol. Es ist auch weniger feuchtigkeitsempfindlich als andere Hydridreagenzien wie Natriumcyanoborhydrid.
- Säure (Essigsäure): Eine katalytische Menge Essigsäure wird benötigt, um die Bildung des Iminium-Ions zu beschleunigen, das entscheidende Zwischenprodukt der Reaktion.

Experimentelles Protokoll: Synthese von N-(Cyclohexylmethyl)morpholin

- Materialien:

- Morpholin
- Cyclohexancarboxaldehyd
- Natriumtriacetoxyborhydrid ($\text{NaBH}(\text{OAc})_3$)
- Dichlormethan (DCM), wasserfrei
- Essigsäure (AcOH)

- Verfahren:

- In einem trockenen Rundkolben Morpholin (1,2 Äquivalente) und Cyclohexancarboxaldehyd (1,0 Äquivalent) in wasserfreiem DCM lösen.
- Eine katalytische Menge (ca. 5 Vol.-%) Essigsäure hinzufügen.

- Die Mischung bei Raumtemperatur 30-60 Minuten rühren, um die Bildung des Iminium-Ions zu ermöglichen.
- Natriumtriacetoxyborhydrid (1,5 Äquivalente) portionsweise unter Rühren zugeben.
Vorsicht: Gasentwicklung (Wasserstoff) kann auftreten.
- Die Reaktion bei Raumtemperatur über Nacht rühren. Den Fortschritt mittels DC oder LC-MS überwachen.
- Die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO_3) beenden, bis die Gasentwicklung aufhört.
- Die organische Phase abtrennen, die wässrige Phase zweimal mit DCM extrahieren.
- Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat (Na_2SO_4) trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
- Das Rohprodukt durch Säulenchromatographie aufreinigen.

Protokoll 1.3: N-Arylierung (Buchwald-Hartwig-Aminierung)

Die Buchwald-Hartwig-Kreuzkupplung ist eine leistungsstarke, Palladium-katalysierte Methode zur Bildung von C-N-Bindungen zwischen Aminen und Arylhalogeniden (oder -triflaten).[6] Sie ermöglicht die Synthese von N-Aryl-Morpholinen, die in vielen biologisch aktiven Molekülen vorkommen.

Kausalität der experimentellen Entscheidungen:

- Katalysator/Ligand ($\text{Pd}(\text{dba})_2$ / XPhos): Das Palladium(0)-Präkatalysator initiiert den katalytischen Zyklus. Der sperrige, elektronenreiche Buchwald-Ligand wie XPhos ist entscheidend, da er die oxidative Addition des Arylhalogenids an das Palladiumzentrum und die anschließende reduktive Eliminierung des N-Aryl-Produkts fördert, was die Schlüsselschritte des Zyklus sind.[6]
- Base (NaOtBu): Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid ist erforderlich, um das Amin zu deprotonieren und das reaktive Amid zu erzeugen, das dann an das

Palladiumzentrum bindet.

Experimentelles Protokoll: Synthese von 4-(p-Tolyl)morpholin

- Materialien:

- Morpholin
- 4-Chlortoluol
- Bis(dibenzylidenaceton)palladium(0) ($\text{Pd}(\text{dba})_2$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Natrium-tert-butoxid (NaOtBu)
- Toluol, wasserfrei und entgast

- Verfahren:

- Ein Schlenkrohr im Ofen trocknen und unter Argon- oder Stickstoffatmosphäre abkühlen lassen.
- Das Schlenkrohr mit $\text{Pd}(\text{dba})_2$ (1,5 mol%), XPhos (3,0 mol%) und NaOtBu (2,0 Äquivalente) beschicken.
- Wasserfreies, entgastes Toluol zugeben und die Mischung einige Minuten bei Raumtemperatur rühren.
- 4-Chlortoluol (1,0 Äquivalent) und anschließend Morpholin (1,5 Äquivalente) zugeben.
- Die Reaktionsmischung unter Schutzgasatmosphäre bei 100-110 °C (Rückfluss) für 6-12 Stunden erhitzen, bis die Umsetzung vollständig ist (DC- oder GC-Kontrolle).
- Die Mischung auf Raumtemperatur abkühlen und mit Wasser verdünnen.
- Mit Ethylacetat extrahieren, die vereinigten organischen Phasen mit Kochsalzlösung waschen, über Na_2SO_4 trocknen und im Vakuum konzentrieren.

- Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Hexan/Ethylacetat) gereinigt.[6]

Protokoll 1.4: N-Acylierung mittels Acylchloriden

Die N-Acylierung führt eine Amid-Funktionalität ein, die die elektronischen Eigenschaften des Stickstoffs verändert, seine Basizität verringert und einen potenteren Wasserstoffbrückenakzeptor (den Carbonylsauerstoff) hinzufügt. Dies kann die Bindungsaffinität und die pharmakokinetischen Eigenschaften dramatisch beeinflussen.

Kausalität der experimentellen Entscheidungen:

- Base (Triethylamin, TEA): Eine organische Base wie TEA wird verwendet, um das während der Reaktion entstehende HCl-Nebenprodukt abzufangen. Dies verhindert die Protonierung des Morphin-Ausgangsmaterials, was es un-reakтив machen würde.
- Temperatur (0 °C bis RT): Die Reaktion ist oft exotherm. Die anfängliche Zugabe des Acylchlorids bei 0 °C hilft, die Reaktion zu kontrollieren und Nebenreaktionen zu minimieren.

Experimentelles Protokoll: Synthese von N-Acetylmorpholin

- Materialien:
 - Morphin
 - Acetylchlorid
 - Triethylamin (TEA)
 - Dichlormethan (DCM), wasserfrei
- Verfahren:
 - In einem trockenen Rundkolben Morphin (1,0 Äquivalent) und Triethylamin (1,2 Äquivalente) in wasserfreiem DCM bei 0 °C (Eisbad) lösen.
 - Eine Lösung von Acetylchlorid (1,1 Äquivalente) in DCM langsam unter Rühren zutropfen.

- Nach beendeter Zugabe das Eisbad entfernen und die Reaktionsmischung 1-2 Stunden bei Raumtemperatur rühren lassen.
- Die Reaktion mit Wasser verdünnen und die Phasen trennen.
- Die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung waschen.
- Die organische Schicht über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen, um das N-Acetylmorpholin-Produkt zu erhalten, das oft ohne weitere Aufreinigung ausreichend rein ist.[1][7]

Protokoll 1.5: N-Sulfonylierung mittels Sulfonylchloriden

Ähnlich wie die Acylierung führt die Sulfonylierung eine stark elektronenziehende Gruppe am Stickstoff ein und bildet ein Sulfonamid. Sulfonamide sind metabolisch sehr stabil und können als Wasserstoffbrückendonoren (über das N-H bei sekundären Sulfonamiden) oder -akzeptoren (über die Sulfonylsauerstoffe) fungieren.

Kausalität der experimentellen Entscheidungen:

- Base (Pyridin): Pyridin dient sowohl als Base zum Abfangen von HCl als auch als Lösungsmittel. Seine katalytische Wirkung kann die Reaktion beschleunigen.
- Temperatur: Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, kann aber bei weniger reaktiven Partnern leicht erwärmt werden.

Experimentelles Protokoll: Synthese von 4-(Phenylsulfonyl)morpholin

- Materialien:

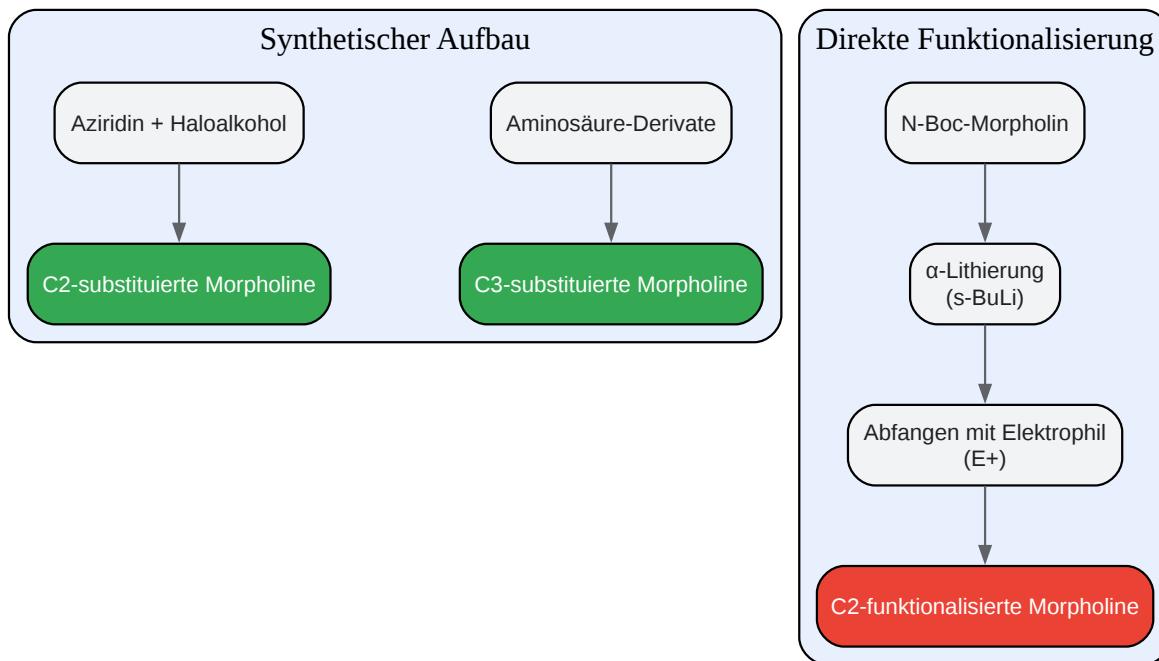
- Morpholin
- Benzolsulfonylchlorid
- Pyridin, wasserfrei

- Verfahren:

- In einem trockenen Rundkolben Morpholin (1,0 Äquivalent) in wasserfreiem Pyridin bei 0 °C lösen.
- Benzolsulfonylchlorid (1,1 Äquivalente) langsam zur gerührten Lösung geben.
- Die Mischung langsam auf Raumtemperatur erwärmen und über Nacht rühren.
- Die Reaktionsmischung in Eiswasser gießen, was zur Ausfällung des Produkts führen sollte.
- Den festen Niederschlag durch Filtration sammeln und gründlich mit kaltem Wasser waschen, um Pyridiniumhydrochlorid zu entfernen.
- Den Feststoff an der Luft trocknen. Bei Bedarf kann das Produkt aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) umkristallisiert werden, um eine höhere Reinheit zu erzielen.

Teil 2: Derivatisierung an den Kohlenstoffatomen (C-Funktionalisierung)

Die C-Funktionalisierung des Morpholinrings ist anspruchsvoller als die N-Funktionalisierung, eröffnet aber entscheidende Wege zur Modifikation des Molekülgerüsts. Die Einführung von Substituenten an den Positionen C2, C3, C5 oder C6 beeinflusst die Konformation des Rings und ermöglicht die Ausrichtung von funktionellen Gruppen in spezifische Vektoren im Raum, was für die Optimierung der Bindung an ein Zielprotein von entscheidender Bedeutung ist.



[Click to download full resolution via product page](#)

Abbildung 2: Vergleich von C-Funktionalisierungsstrategien.

Protokoll 2.1: Synthese von 2-substituierten Morpholinen über Aziridin-Ringöffnung

Eine elegante Methode zur Synthese von C-substituierten Morpholinen ist der Aufbau des Rings aus einfacheren Vorläufern. Die Ringöffnung von aktivierte Aziridinen mit Haloalkoholen gefolgt von einer intramolekularen Zyklisierung ist ein effektiver Weg, um Substituenten an der C2-Position einzuführen.[\[1\]](#)

Kausalität der experimentellen Entscheidungen:

- Aziridin-Aktivierung: N-Tosyl- oder N-Nosyl-aziridine werden verwendet, da die Sulfonylgruppe den Ring für einen nukleophilen Angriff aktiviert und als gute Abgangsgruppe im späteren Verlauf der Synthese dienen kann.

- Katalysator/Oxidationsmittel: In metallfreien Varianten können Oxidationsmittel wie Ammoniumpersulfat verwendet werden, um die Ringöffnung über einen Radikalkation-Zwischenschritt zu initiieren, was milde Reaktionsbedingungen ermöglicht.[\[1\]](#)

Experimentelles Protokoll: Allgemeine Synthese von N-Tosyl-2-Aryl-Morpholinen

- Materialien:
 - Entsprechendes N-Tosyl-2-Aryl-Aziridin
 - 2-Bromethanol
 - Kupfer(II)-triflat ($\text{Cu}(\text{OTf})_2$) als Katalysator
 - Dichlormethan (DCM), wasserfrei
- Verfahren:
 - In einem trockenen Schlenkrohr unter Argon N-Tosyl-2-Aryl-Aziridin (1,0 Äquivalent) und $\text{Cu}(\text{OTf})_2$ (10 mol%) in wasserfreiem DCM vorlegen.
 - Die Mischung auf -20 °C abkühlen.
 - 2-Bromethanol (2,0 Äquivalente) langsam zur gekühlten Lösung geben.
 - Die Reaktion bei -20 °C für die angegebene Zeit (typischerweise 2-4 Stunden) röhren, bis die Ringöffnung vollständig ist (DC-Kontrolle).
 - Eine Base wie Diisopropylethylamin (DIPEA, 3,0 Äquivalente) zugeben, um die intramolekulare Zyklisierung zum Morpholinring zu fördern.
 - Die Mischung langsam auf Raumtemperatur erwärmen und über Nacht röhren.
 - Die Reaktion mit gesättigter Ammoniumchlorid-Lösung (NH_4Cl) beenden.
 - Die wässrige Phase mehrmals mit DCM extrahieren.

- Die vereinigten organischen Phasen über Na_2SO_4 trocknen, filtrieren und das Lösungsmittel entfernen.
- Das Rohprodukt durch Säulenchromatographie aufreinigen.

Protokoll 2.2: Direkte α -Funktionalisierung via Lithiierung von N-Boc-Morpholin

Für die Derivatisierung eines bereits vorhandenen Morphinrings ist die direkte C-H-Aktivierung eine leistungsstarke Strategie. Die Lithiierung an der α -Position zum Stickstoff (C2 oder C6) ist durch die Verwendung einer N-Boc-Schutzgruppe möglich, die als "Directed Metalation Group" (DMG) fungiert und die Deprotonierung an der benachbarten Position steuert.^{[8][9]}

Kausalität der experimentellen Entscheidungen:

- N-Boc-Schutzgruppe: Die Boc-Gruppe (tert-Butyloxycarbonyl) ist essentiell. Ihr Carbonylsauerstoff koordiniert das Lithium der Organolithiumbase, was die kinetische Acidität der benachbarten C-H-Bindungen erhöht und eine regioselektive Deprotonierung ermöglicht.^[8]
- Base (s-BuLi): Sec-Butyllithium ist eine ausreichend starke, aber sterisch gehinderte Base, die die Deprotonierung an der α -Position effektiv durchführt, ohne signifikant am Carbonyl der Boc-Gruppe anzugreifen.
- Temperatur (-78 °C): Tiefe Temperaturen sind entscheidend, um die Stabilität des lithiierten Zwischenprodukts zu gewährleisten und Nebenreaktionen zu unterdrücken.

Experimentelles Protokoll: α -Benzoylierung von N-Boc-Morpholin

- Materialien:
 - N-Boc-Morpholin
 - sec-Butyllithium (s-BuLi) in Cyclohexan
 - Tetrahydrofuran (THF), wasserfrei

- Benzaldehyd
- Trockeneis/Aceton-Bad, Argon- oder Stickstoffatmosphäre
- Verfahren:
 - Ein ofengetrocknetes Schlenkrohr mit einem Magnetrührstab ausstatten und unter Schutzgasatmosphäre abkühlen lassen.
 - N-Boc-Morpholin (1,0 Äquivalent) in frisch destilliertem, wasserfreiem THF lösen und auf -78 °C (Trockeneis/Aceton-Bad) abkühlen.
 - s-BuLi (1,3 Äquivalente) langsam entlang der kalten Glaswand des Kolbens zutropfen. Die Lösung färbt sich typischerweise gelb/orange.
 - Die Mischung 1 Stunde bei -78 °C röhren, um eine vollständige Lithierung sicherzustellen.
[9]
 - Eine Lösung von Benzaldehyd (1,5 Äquivalente) in trockenem THF langsam zutropfen. Die Farbe der Lösung sollte sich entfärben.
 - Die Reaktion 1-2 Stunden bei -78 °C röhren, dann langsam auf Raumtemperatur erwärmen lassen.
 - Die Reaktion vorsichtig mit gesättigter wässriger NH₄Cl-Lösung beenden.
 - Die Mischung mit Diethylether oder Ethylacetat extrahieren.
 - Die vereinigten organischen Phasen mit Wasser und Kochsalzlösung waschen, über Na₂SO₄ trocknen und das Lösungsmittel im Vakuum entfernen.
 - Das resultierende Alkohol-Zwischenprodukt durch Säulenchromatographie aufreinigen. (Hinweis: Die Boc-Gruppe kann anschließend unter sauren Bedingungen entfernt werden).

Teil 3: Fallstudien zur Struktur-Aktivitäts-Beziehung (SAR)

Die wahre Stärke der Morpholin-Derivatisierung zeigt sich in den SAR-Studien. Die folgenden Tabellen fassen quantitative Daten aus Studien zusammen, die den Einfluss spezifischer Substitutionen auf die biologische Aktivität untersuchen.

Fallstudie 1: SAR von Morpholin-Derivaten als PI3K/mTOR-Kinase-Inhibitoren

Der PI3K/Akt/mTOR-Signalweg ist in vielen Krebsarten fehlreguliert, was ihn zu einem wichtigen Ziel für die Krebstherapie macht. Morpholin-haltige Verbindungen haben sich als potente Inhibitoren dieses Signalwegs erwiesen.[10]

Tabelle 1: In-vitro-Aktivität von 4-Morpholinopyrrolopyrimidin-Analoga[10]

Verbindung	R-Gruppe	PI3K α IC ₅₀ (nM)	mTOR IC ₅₀ (nM)	Zellproliferatio n MDA361 IC ₅₀ (nM)
9	H	2.8	>10000	2000
46	4-(4-(Dimethylamino)benzamido)phenyl	1.6	1.7	11
48	4-(4-((4-(Dimethylamino)butanoyl)amino)benzamido)phenyl	1.3	1.6	8

SAR-Analyse:

- Die unsubstituierte Verbindung 9 zeigt eine moderate, aber selektive PI3K α -Hemmung, ist aber in zellulären Assays weitgehend inaktiv.[10]
- Die Einführung einer Phenylharnstoff-Einheit an der 2-Position des Kerns (Verbindung 46) führt zu potenten dualen PI3K α /mTOR-Inhibitoren mit ausgezeichneter zellulärer Aktivität. Dies deutet darauf hin, dass diese Erweiterung in eine entscheidende Tasche des Enzyms hineinragt.[10]

- Die weitere Verlängerung der Seitenkette (Verbindung 48) behält die duale Enzymhemmung bei und verbessert die zelluläre antiproliferative Aktivität geringfügig, was auf eine Optimierung der physikochemischen Eigenschaften oder der zellulären Aufnahme hindeutet. [10]

Fallstudie 2: SAR von Morphin-substituierten Tetrahydrochinolinen als Antikrebsmittel

Diese Studie untersuchte Morphin-Derivate als potenzielle mTOR-Inhibitoren gegen verschiedene Krebszelllinien, darunter Lungenkrebs (A549) und Brustkrebs (MCF-7, MDA-MB-231).[5]

Tabelle 2: Zytotoxische Aktivität (IC_{50} in μM) von Morphin-substituierten Tetrahydrochinolinen[5]

Verbindung	Substituenten am Benzamid-Ring	A549 (Lunge) IC_{50} (μM)	MCF-7 (Brust) IC_{50} (μM)	MDA-MB-231 (Brust) IC_{50} (μM)
10c	3,5-Difluor	3.73 ± 0.17	> 10	6.81 ± 0.14
10d	3-Fluor, 5-Trifluormethyl	0.062 ± 0.01	0.58 ± 0.11	1.003 ± 0.008
10e	3,5-Bis(trifluormethyl)	0.033 ± 0.003	0.12 ± 0.009	0.63 ± 0.02
10h	3,5-Bis(trifluormethyl)	0.13 ± 0.01	0.087 ± 0.007	0.74 ± 0.05

SAR-Analyse:

- Elektronenziehende Gruppen sind entscheidend: Die Einführung von stark elektronenziehenden Trifluormethyl (CF_3)-Gruppen am Benzamid-Ring erhöht die zytotoxische Aktivität signifikant im Vergleich zu Fluor-Substituenten (vergleiche 10e/10h mit 10c).[5]

- Potenz der Bis-CF₃-Substitution: Verbindungen mit zwei CF₃-Gruppen (10e und 10h) zeigten die höchste Potenz über alle Zelllinien hinweg. Dies ist wahrscheinlich auf verbesserte Wechselwirkungen im aktiven Zentrum von mTOR zurückzuführen, möglicherweise durch Halogenbrücken und hydrophobe Wechselwirkungen.[5]
- Breitspektrum-Aktivität: Verbindung 10d mit einer gemischten Fluor- und Trifluormethyl-Substitution zeigte eine bemerkenswerte Breitspektrum-Aktivität.[5]
- Rolle des Morpholinrings: In der gesamten Serie ist der Morpholinring entscheidend für die Verbesserung der Löslichkeit und der pharmakokinetischen Eigenschaften, was die potente zelluläre Aktivität ermöglicht.[5]

Schlussfolgerung

Die Derivatisierung des Morpholinrings ist eine grundlegende und vielseitige Strategie in der modernen Arzneimittelentwicklung. Wie in diesem Leitfaden dargelegt, bietet die gezielte Funktionalisierung sowohl am Stickstoff- als auch an den Kohlenstoffatomen des Rings ein breites Spektrum an Möglichkeiten, um die Eigenschaften einer Leitverbindung fein abzustimmen. Die vorgestellten Protokolle bieten eine validierte Grundlage für die Synthese diverser Derivatbibliotheken, während die SAR-Fallstudien die tiefgreifenden Auswirkungen dieser Modifikationen auf die biologische Aktivität verdeutlichen. Ein rationaler Ansatz, der synthetische Chemie mit quantitativem biologischem Screening kombiniert, ist der Schlüssel zur erfolgreichen Optimierung von Morphin-haltigen Wirkstoffkandidaten.

Referenzen

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Morpholine. BenchChem.
- Google Patents. (2006). CN1283632C - Process for preparing N-acetyl morpholine. --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination of Morpholine. BenchChem.

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). *Bioorganic Chemistry*, 96, 103578. --INVALID-LINK--
- Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. *Molecules*, 29(13), 3045. --INVALID-LINK--
- Ravindar, L., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. *RSC Medicinal Chemistry*, 13(5), 621-631. --INVALID-LINK--
- O'Brien, P., et al. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (−)-Sparteine Surrogate. *White Rose eTheses Online*. --INVALID-LINK--
- ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. --INVALID-LINK--
- Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. *Der Pharma Chemica*, 3(3), 409-421. --INVALID-LINK--
- Reddy, G. S., et al. (2013). Synthesis of Morpholine Containing Sulfonamides. *Semantic Scholar*.
- BenchChem. (2025). Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Relationships. --INVALID-LINK--
- Organic Chemistry Portal. (2024). Morpholine synthesis. --INVALID-LINK--
- TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. --INVALID-LINK--
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-based carbanions. *Chemical Reviews*, 90(6), 879-933.
- Wikipedia. (n.d.). Directed ortho metalation. --INVALID-LINK--

- Coldham, I., & O'Brien, P. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. *The Journal of Organic Chemistry*, 82(13), 7023–7031. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 7. CN1283632C - Process for preparing N-acetyl morpholine - Google Patents [patents.google.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Derivatization of the morpholine ring for structure-activity relationship (SAR) studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332696#derivatization-of-the-morpholine-ring-for-structure-activity-relationship-sar-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com